(r)-2-Amino-2-(4-methoxynaphthalen-1-yl)ethan-1-ol
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Overview
Description
®-2-Amino-2-(4-methoxynaphthalen-1-yl)ethan-1-ol is a chiral compound with a naphthalene core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-2-(4-methoxynaphthalen-1-yl)ethan-1-ol typically involves the use of chiral catalysts to ensure the desired stereochemistry. One common method involves the reduction of a corresponding ketone or aldehyde precursor using a chiral reducing agent. The reaction conditions often include low temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
®-2-Amino-2-(4-methoxynaphthalen-1-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the functional groups present in the compound.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthaldehydes or naphthones, while substitution reactions can introduce a variety of functional groups onto the naphthalene ring.
Scientific Research Applications
Chemistry
In chemistry, ®-2-Amino-2-(4-methoxynaphthalen-1-yl)ethan-1-ol is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis and catalysis.
Biology
The compound has potential applications in biological research, particularly in the study of enzyme interactions and protein-ligand binding. Its structure allows it to interact with various biological targets, making it useful in drug discovery and development.
Medicine
In medicinal chemistry, ®-2-Amino-2-(4-methoxynaphthalen-1-yl)ethan-1-ol is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
Industrially, the compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of ®-2-Amino-2-(4-methoxynaphthalen-1-yl)ethan-1-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
®-2-Amino-2-(4-methoxynaphthalen-1-yl)ethanol: A closely related compound with similar structural features.
1-(6-Methoxynaphthalen-2-yl)ethanone: Another naphthalene derivative with different functional groups.
1-(naphthalen-1-yl)ethan-1-amine: A compound with a similar naphthalene core but different substituents.
Uniqueness
®-2-Amino-2-(4-methoxynaphthalen-1-yl)ethan-1-ol is unique due to its specific chiral configuration and the presence of both amino and hydroxyl functional groups. This combination of features allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in research and industrial applications.
Properties
Molecular Formula |
C13H15NO2 |
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Molecular Weight |
217.26 g/mol |
IUPAC Name |
(2R)-2-amino-2-(4-methoxynaphthalen-1-yl)ethanol |
InChI |
InChI=1S/C13H15NO2/c1-16-13-7-6-10(12(14)8-15)9-4-2-3-5-11(9)13/h2-7,12,15H,8,14H2,1H3/t12-/m0/s1 |
InChI Key |
COSARAPTEFAJJY-LBPRGKRZSA-N |
Isomeric SMILES |
COC1=CC=C(C2=CC=CC=C21)[C@H](CO)N |
Canonical SMILES |
COC1=CC=C(C2=CC=CC=C21)C(CO)N |
Origin of Product |
United States |
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